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Compound of Interest

Compound Name: 5'-Bromo-2'-hydroxyacetophenone

Cat. No.: B072681

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and spectroscopic characterization of 5'-Bromo-2'-hydroxyacetophenone. The
information herein is intended to support research and development activities where this
compound is utilized as a key chemical intermediate.

Molecular Structure and Chemical Properties

5'-Bromo-2'-hydroxyacetophenone is a substituted aromatic ketone with the chemical
formula CsH7BrO2.[1][2] At room temperature, it exists as a white to off-white or pale yellow
crystalline solid.[1][3] The molecule features a benzene ring substituted with a bromine atom, a
hydroxyl group, and an acetyl group.

Table 1: Chemical and Physical Properties of 5'-Bromo-2'-hydroxyacetophenone
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Property Value Reference(s)
CAS Number 1450-75-5 [1][21[3]
Molecular Formula CsH7BroO: [1][2]
Molecular Weight 215.04 g/mol [11[2]
Melting Point 58-61 °C [1114]
Boiling Point 282.6 °C at 760 mmHg [1]
Density 1.586 g/cm3 [1]
Solubility Soluble in Chloroform [5]
Appearance White to pale yellow crystalline 3]

powder

Synthesis of 5'-Bromo-2'-hydroxyacetophenone

The primary method for the synthesis of 5'-Bromo-2'-hydroxyacetophenone is through the
Fries rearrangement of 4-bromophenyl acetate.[3][6] This reaction involves the migration of the
acetyl group from the phenolic oxygen to the ortho position of the aromatic ring, catalyzed by a
Lewis acid such as aluminum chloride.[6][7]

Experimental Protocol: Fries Rearrangement

This protocol describes the synthesis of 5'-Bromo-2'-hydroxyacetophenone from 4-
bromophenol and acetyl chloride, which first forms 4-bromophenyl acetate in situ, followed by
the Fries rearrangement.

Materials:

p-Bromophenol

Acetyl chloride

Anhydrous aluminum chloride

Ethyl acetate
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* Ice-water

e Anhydrous sodium sulfate

Procedure:

 In athree-neck flask, place 92 g (536 mmol) of p-bromophenol.
e Slowly add 46 g (590 mmol) of acetyl chloride dropwise at 0 °C.
o Stir the mixture at room temperature for 2 hours.

 Increase the temperature to 130 °C and add 128 g (965 mmol) of anhydrous aluminum
chloride in portions.

o Continue stirring the mixture at 130 °C for 2 hours.

 After the reaction is complete, cool the mixture and pour it into ice-water.
» Extract the product with ethyl acetate.

» Dry the organic layer over anhydrous sodium sulfate.

» Remove the solvent under reduced pressure to yield the crude product.

e The resulting white solid is 5'-Bromo-2'-hydroxyacetophenone (yield: 87%).[1]

Step 2: Fries Rearrangement Workup Product
Heat to 130°C and stir for 2h Quench with mewater]—»(exnact with Ethyl AcetaleHDry with NaZSO4)—>[SuIvem Evapmal\onj 5-Bromo-2-hydroxyacetophenone
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Synthesis workflow for 5'-Bromo-2'-hydroxyacetophenone.

Spectroscopic Data

The structure of 5'-Bromo-2'-hydroxyacetophenone can be confirmed by various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted *H NMR Spectral Data

Chemical Shift Multiplicity Integration Assighment
(ppm)
~2.6 Singlet 3H -COCHs
~6.9 Doublet 1H Ar-H
~7.5 Doublet of doublets 1H Ar-H
~7.8 Doublet 1H Ar-H
~12.0 Singlet 1H -OH
Table 3: Predicted 13C NMR Spectral Data
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Chemical Shift (ppm) Assighment
~28 -COCHs

~115 Ar-C

~119 Ar-C

~120 Ar-C

~132 Ar-C

~139 Ar-C

~162 Ar-C-OH
~204 C=0

Note: The predicted NMR data is based on typical chemical shifts for similar structures and

may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 5'-Bromo-2'-hydroxyacetophenone would exhibit characteristic

absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands

Wavenumber (cm~—?)

Functional Group

~3400 (broad)

O-H stretch (hydroxyl)

~1650 C=0 stretch (ketone)
~1600, ~1480 C=C stretch (aromatic ring)
~1250 C-O stretch (phenol)

~600 C-Br stretch

Mass Spectrometry (MS)
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Mass spectrometry of 5'-Bromo-2'-hydroxyacetophenone shows a characteristic isotopic
pattern for bromine.

Table 5: Major Mass Spectral Fragments

mlz lon

214/216 [M]* (Molecular ion peak with Br isotopes)
199/201 [M-CH3s]*

171/173 [M-COCHs]*

120 [M-Br-CHs]*

43 [COCHs]*

Applications in Drug Development

5'-Bromo-2'-hydroxyacetophenone serves as a versatile intermediate in the synthesis of
various biologically active molecules.

Precursor for Chromen-4-ones

This compound is a key starting material for the preparation of 6-bromochromen-4-one.
Chromen-4-one derivatives are known to be potent and selective inhibitors of DNA-dependent
protein kinase (DNA-PK), an enzyme involved in DNA repair.[5][8] Inhibition of DNA-PK can
enhance the efficacy of radiotherapy and chemotherapy in cancer treatment.[9][10][11]

5'-Bromo-2'- o
[hy droxyacetophenone)_>_> 6-Bromochromen-4-one DNA-PK Inhibitors

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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